molecular formula C23H25N5O3 B3404651 N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1235080-69-9

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B3404651
CAS RN: 1235080-69-9
M. Wt: 419.5
InChI Key: OAYRJKCHKHZYIO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, a type of heterocyclic compound, with a piperidine ring and a methoxyphenyl group attached. Quinoxalines are part of a broader class of compounds known as diazines, which have two nitrogen atoms in a six-membered aromatic ring. Piperidines are six-membered rings containing one nitrogen atom, and are a key structural motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, as was done for a similar compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidone derivatives have been shown to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some piperidine derivatives are known to interact with the CB1 cannabinoid receptor .

properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-31-21-9-5-4-8-19(21)27-23(30)28-12-10-16(11-13-28)14-25-22(29)20-15-24-17-6-2-3-7-18(17)26-20/h2-9,15-16H,10-14H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYRJKCHKHZYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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